Cas no 908258-58-2 (m-PEG10-CH2COOH)

m-PEG10-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative featuring a carboxylic acid (–COOH) functional group at the terminus, linked via a methylene (–CH2–) spacer to a 10-unit PEG chain. This compound is widely utilized in bioconjugation and linker chemistry due to its water solubility, biocompatibility, and reactive carboxyl group, which enables facile coupling with amines or other nucleophiles via carbodiimide chemistry. The PEG spacer enhances solubility and reduces immunogenicity in biological applications. Its well-defined structure (monodisperse) ensures consistent performance in drug delivery, protein modification, and surface functionalization. The methylene spacer provides stability while maintaining reactivity, making it suitable for controlled bioconjugation workflows.
m-PEG10-CH2COOH structure
m-PEG10-CH2COOH structure
Product name:m-PEG10-CH2COOH
CAS No:908258-58-2
MF:C23H46O13
MW:530.603549480438
CID:69432
PubChem ID:53401073

m-PEG10-CH2COOH Chemical and Physical Properties

Names and Identifiers

    • 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
    • 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
    • 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid (9CI)
    • [2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
    • m-PEG10-CH2COOH
    • DA-75691
    • m-PEG11-CH2CO2H
    • m-PEG10-CH2COOH?
    • mPEG10-CH2COOH
    • HY-133285
    • SCHEMBL3542228
    • 2,5,8,11,14,17,20,23,26,29,32-UNDECAOXATETRATRIACONTAN-34-OIC ACID
    • E83653
    • 908258-58-2
    • MS-29808
    • DTXSID80694784
    • AKOS040743423
    • m-PEG11-CH2COOH
    • BP-24463
    • m-PEG10-acetic acid
    • CS-0116193
    • Inchi: 1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25)
    • InChI Key: DNJQYLLQMMESPG-UHFFFAOYSA-N
    • SMILES: O=C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)O

Computed Properties

  • Exact Mass: 530.29384152g/mol
  • Monoisotopic Mass: 530.29384152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 32
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 139Ų

Experimental Properties

  • Density: 1.122

m-PEG10-CH2COOH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A654108-5g
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
908258-58-2 95%
5g
$1159.0 2025-02-25
Ambeed
A654108-1g
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
908258-58-2 95%
1g
$232.0 2025-02-25
Chemenu
CM339296-1g
m-PEG10-CH2COOH
908258-58-2 95%+
1g
$646 2024-07-20
Chemenu
CM339296-100mg
m-PEG10-CH2COOH
908258-58-2 95%+
100mg
$192 2024-07-20
Aaron
AR00H3ZC-250mg
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
908258-58-2 98%
250mg
$85.00 2025-01-24
1PlusChem
1P00H3R0-100mg
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
908258-58-2 95%
100mg
$42.00 2024-04-20
1PlusChem
1P00H3R0-1g
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
908258-58-2 ≥98.0%
1g
$552.00 2023-12-15
A2B Chem LLC
AH97212-100mg
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
908258-58-2 95%
100mg
$37.00 2024-05-20
Aaron
AR00H3ZC-1g
3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
908258-58-2 98%
1g
$231.00 2025-01-24
MedChemExpress
HY-133285-500mg
m-PEG10-CH2COOH
908258-58-2 ≥98.0%
500mg
¥1054 2024-07-21

m-PEG10-CH2COOH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Anisole Solvents: Dichloromethane ;  5 h, rt
Reference
Monodisperse oligoethylene glycols modified propofol prodrugs
Deng, Tao; Mao, Xianglan; Li, Yu; Bo, Shaowei; Yang, Zhigang; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3502-3505

m-PEG10-CH2COOH Preparation Products

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:908258-58-2)m-PEG10-CH2COOH
A943086
Purity:99%/99%
Quantity:1g/5g
Price ($):209.0/1043.0